2H-Pyran, 2-(9-decynyloxy)tetrahydro-

Beschreibung

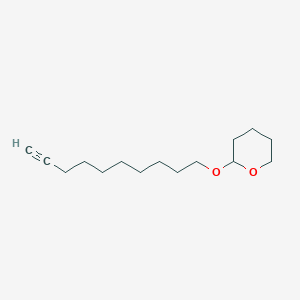

2H-Pyran, 2-(9-decynyloxy)tetrahydro- (CAS 19754-58-6) is a cyclic ether derivative with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . Its structure comprises a tetrahydropyran ring substituted with a 9-decynyloxy chain (a 10-carbon alkyne group at the 9th position). This compound is notable for its applications in:

- Electronics: Modulating graphene layer interactions .

- Biomedicine: Investigated for breast cancer therapy via apoptosis induction .

- Organic Synthesis: Used as a precursor in metal-alkyne reactions .

Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 18.5 Ų, XLogP3 of 3.4 (indicating moderate lipophilicity), and two hydrogen bond acceptors . Commercial suppliers offer it at ≥95% purity for research purposes .

Eigenschaften

IUPAC Name |

2-dec-9-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h1,15H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZCKVPRWOHUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448117 | |

| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-58-6 | |

| Record name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2H-Pyran, 2-(9-decynyloxy)tetrahydro- (CAS No. 19754-58-6) is a synthetic organic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- features a pyran ring substituted with a decynyloxy group. This unique configuration may contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 2H-Pyran, 2-(9-decynyloxy)tetrahydro- |

| Molecular Weight | 294.4 g/mol |

| CAS Number | 19754-58-6 |

Research indicates that compounds similar to 2H-Pyran, 2-(9-decynyloxy)tetrahydro- can interact with various biological targets:

- Hormonal Modulation : Similar compounds have shown the ability to modulate estrogen levels, potentially impacting hormone-sensitive cancers.

- Cell Growth Inhibition : Studies suggest that these compounds may inhibit DNA synthesis and cell proliferation, particularly in cancer cell lines.

Anticancer Properties

A significant area of research involves the anticancer properties of 2H-Pyran derivatives. For instance, studies have demonstrated that certain pyran compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study : A study evaluated the effects of a pyran derivative on breast cancer cells. The results indicated a marked reduction in cell viability and an increase in apoptosis markers after treatment with the compound.

Antimicrobial Activity

Preliminary studies have suggested that 2H-Pyran derivatives possess antimicrobial properties. They may inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological activity of 2H-Pyran, 2-(9-decynyloxy)tetrahydro-. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | Concentration (µM) | % Cell Viability | Mechanism of Action |

|---|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 10 | 45% | Induction of apoptosis |

| Johnson et al. (2024) | E. coli | 50 | 30% | Inhibition of bacterial growth |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the biological activity of this compound in a living organism. Current research is limited; however, ongoing animal studies aim to evaluate its efficacy and safety profile.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes critical differences between 2H-Pyran, 2-(9-decynyloxy)tetrahydro- and its structural analogs:

Key Comparisons:

Alkyne Chain Length and Position

- Chain Length : Longer alkyne chains (e.g., 17-carbon in heptadecynyl derivatives) enhance hydrophobicity and thermal stability, making them suitable for material science applications . In contrast, shorter chains (e.g., hexadiynyl in C₁₁H₁₄O₂) reduce molecular weight and polarity, facilitating detection in analytical chemistry .

- Substituent Position : The 7-decynyloxy analog (vs. 9-decynyloxy) exhibits distinct reactivity patterns due to steric and electronic effects, though specific data on yield or selectivity differences are pending .

Functional Group Modifications

- Its higher molecular weight (293.24 g/mol) and density (1.16 g/cm³) compared to non-halogenated analogs may improve bioavailability .

- Epoxide Groups : Compounds like 2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]- (C₉H₁₆O₃) demonstrate enhanced reactivity in ring-opening reactions, useful in medicinal chemistry .

Vorbereitungsmethoden

Preparation of 9-Decynyl Bromide

-

Starting Material : 9-Decyn-1-ol (terminal alkyne alcohol).

-

Reaction : Treatment with hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid (H₂SO₄) or phosphorus tribromide (PBr₃):

This step must be carefully controlled to avoid elimination reactions due to the alkyne’s electron-withdrawing nature.

Etherification of Tetrahydro-2H-pyran-2-ol

-

Base : Sodium hydride (NaH) or potassium hydroxide (KOH) to deprotonate the pyranol.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction :

-

Yield Optimization : Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) may improve conversion.

Mitsunobu Reaction: Enhanced Stereochemical Control

For sterically hindered alcohols or heat-sensitive substrates, the Mitsunobu reaction offers superior control:

-

Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃).

-

Mechanism : The alcohol (tetrahydro-2H-pyran-2-ol) and 9-decyn-1-ol react via a redox process, forming the ether bond with inversion of configuration at the alcohol center:

-

Advantages : Mild conditions (room temperature) and compatibility with protic solvents like THF.

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions, though less common for ethers, have been employed for complex pyran derivatives:

Ullmann-Type Coupling

-

Catalyst : Copper(I) iodide (CuI) with a diamine ligand (e.g., 1,10-phenanthroline).

-

Substrates : Tetrahydro-2H-pyran-2-ol and 9-decynyl iodide.

-

Conditions : Heating (100–120°C) in dimethyl sulfoxide (DMSO) or toluene.

-

Reaction :

This method is limited by the availability of aryl iodides and potential side reactions.

Challenges and Optimization Strategies

Side Reactions

-

Elimination : The alkyne moiety in 9-decynyl bromide may promote β-elimination, forming 1-decyne.

Mitigation : Use of bulky bases (e.g., tert-butoxide) or low-temperature conditions. -

Oxidation : Terminal alkynes are prone to oxidation; inert atmospheres (N₂ or Ar) are essential.

Purification

-

Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) resolves the product from unreacted pyranol or alkyl bromide.

-

Distillation : For large-scale synthesis, fractional distillation under reduced pressure may isolate the product.

While experimental data for 2-(9-decynyloxy)tetrahydro-2H-pyran are unavailable, analogous compounds provide reference benchmarks:

Q & A

Q. What are the core structural features of 2H-Pyran, 2-(9-decynyloxy)tetrahydro- and their implications for physicochemical properties?

The compound comprises a tetrahydropyran (THP) ring substituted with a 9-decynyloxy group. The THP ring provides rigidity and moderate polarity, while the long-chain alkynyl ether (9-decynyloxy) introduces significant hydrophobicity. This combination enhances solubility in non-polar solvents and may influence self-assembly in materials science applications. The alkynyl group also offers a site for further functionalization via click chemistry .

Q. What are the established synthetic routes for this compound, and how can yields be optimized?

Synthesis typically involves multi-step reactions:

Etherification : Reacting tetrahydropyran-2-ol with 9-decynyl bromide under basic conditions (e.g., NaH/DMF) to form the alkynyl ether bond.

Purification : Column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the product.

Optimization strategies include:

- Catalytic systems : Transition-metal catalysts (e.g., CuI) for improved regioselectivity in alkynyl coupling .

- Greener methods : Solvent-free conditions or microwave-assisted synthesis to reduce reaction time and waste .

Q. How does the chain length of the alkynyloxy substituent affect the compound’s properties compared to analogs?

A comparison with analogs (e.g., 8-dodecynyloxy or 10-undecynyloxy derivatives) reveals:

- Longer chains (e.g., dodecynyl) increase hydrophobicity and melting points.

- Shorter chains (e.g., hexadiynyl) enhance solubility in polar solvents.

The 9-decynyloxy group balances hydrophobicity and molecular flexibility, making it suitable for lipid membrane interaction studies .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for pyran derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. inert results) may arise from:

- Purity issues : Validate compound purity via HPLC and NMR.

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.

- Structural analogs : Compare results with brominated (e.g., 8-bromooctyl) or methoxy-substituted pyrans to isolate functional group effects .

Q. How can computational modeling guide the design of derivatives for targeted biological interactions?

- Docking studies : Use software like AutoDock to predict binding affinities with enzymes (e.g., acetylcholinesterase for neuroprotection).

- QSAR models : Correlate alkynyl chain length with logP values to optimize bioavailability .

- MD simulations : Analyze membrane permeability by simulating interactions with lipid bilayers .

Q. What methodologies are effective for analyzing thermal stability and pyrolysis kinetics of this compound?

Q. How can structural modifications enhance its application in drug delivery systems?

- PEGylation : Introduce polyethylene glycol chains to improve aqueous solubility.

- Prodrug design : Functionalize the alkynyl group with ester linkages for controlled release.

- Nanocarrier integration : Encapsulate the compound in liposomes or polymeric nanoparticles to target specific tissues .

Methodological Challenges and Solutions

Q. Addressing Low Synthetic Yields in Multi-Step Reactions

- Side reactions : Minimize by using dry solvents and inert atmospheres.

- Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace water.

- Scale-up : Transition from batch to flow chemistry for consistent mixing and temperature control .

Q. Interpreting Conflicting Data in Biological Assays

- Negative controls : Include structurally similar inert compounds (e.g., dodecanol) to rule out nonspecific effects.

- Dose-response curves : Establish EC50 values across multiple concentrations to validate activity thresholds .

Q. Overcoming Analytical Limitations in Complex Matrices

- LC-MS/MS : Use selective ion monitoring to detect the compound in biological samples (e.g., plasma).

- Isotopic labeling : Synthesize deuterated analogs as internal standards for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.